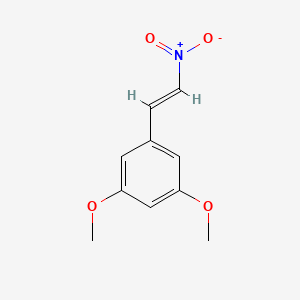

1,3-Dimethoxy-5-(2-nitrovinyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIROLLNTVLAPGP-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=C[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C/[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56723-84-3 | |

| Record name | 3,5-DIMETHOXY-BETA-NITROSTYRENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene from 3,5-dimethoxybenzaldehyde

An In-depth Technical Guide to the Synthesis of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene

Introduction: The Strategic Value of a Versatile Intermediate

In the landscape of organic synthesis, the strategic construction of molecular scaffolds is paramount. This compound, a substituted β-nitrostyrene, represents a highly valuable and versatile intermediate for drug development and materials science professionals. The power of this molecule lies in the synthetic potential of the conjugated nitroalkene moiety. This functional group is a potent Michael acceptor and can be readily transformed into a variety of other critical functionalities, including amines, ketones, and oximes, making it a gateway to a diverse range of more complex molecular targets.

This guide provides a comprehensive overview of the synthesis of this compound from 3,5-dimethoxybenzaldehyde. The core of this transformation is the Henry reaction, a classic carbon-carbon bond-forming reaction, followed by in-situ dehydration.[1] We will explore the underlying mechanism, provide a detailed experimental protocol, and discuss the critical process parameters that ensure a successful and high-yielding synthesis.

Reaction Mechanism: A Tale of Condensation and Elimination

The synthesis proceeds via a two-stage sequence within a single pot: a base-catalyzed nitroaldol (Henry) reaction followed by dehydration to yield the final conjugated system.[2][3]

Stage 1: The Henry (Nitroaldol) Reaction

The Henry reaction is the nucleophilic addition of a nitroalkane to a carbonyl compound, analogous to the well-known aldol reaction.[1][4]

-

Deprotonation and Nitronate Formation : The reaction is initiated by a base, which abstracts an acidic α-proton from nitromethane. The pKa of these protons is approximately 10-17, making them accessible to moderately basic catalysts.[1][2] This deprotonation generates a resonance-stabilized nitronate anion, a potent carbon-based nucleophile.[2][4]

-

Nucleophilic Attack : The nitronate anion attacks the electrophilic carbonyl carbon of 3,5-dimethoxybenzaldehyde. This step forms a new carbon-carbon bond and creates a tetrahedral β-nitro alkoxide intermediate.[2][5]

-

Protonation : The alkoxide intermediate is subsequently protonated, typically by the conjugate acid of the base catalyst, to yield a β-nitro alcohol.[1][4]

Stage 2: Dehydration to the Nitroalkene

For aromatic aldehydes like 3,5-dimethoxybenzaldehyde, the intermediate β-nitro alcohol is often prone to elimination of water.[3][5] This dehydration step is thermodynamically driven by the formation of a highly stable, conjugated π-system that extends across the benzene ring, the vinyl group, and the nitro group. The reaction conditions, particularly elevated temperatures, facilitate this elimination, directly yielding the desired this compound.

Workflow Visualization

Caption: Reaction workflow for the synthesis of this compound.

Quantitative Data and Reagent Summary

The following table outlines the stoichiometry for a representative laboratory-scale synthesis. Molar equivalents are based on the limiting reagent, 3,5-dimethoxybenzaldehyde.

| Reagent | Formula | Molar Mass ( g/mol ) | Molar Eq. | Moles (mmol) | Amount |

| 3,5-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 1.0 | 30.1 | 5.00 g |

| Nitromethane | CH₃NO₂ | 61.04 | 1.2 | 36.1 | 2.20 g (1.94 mL) |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 0.5 | 15.0 | 1.16 g |

| Methanol (Solvent) | CH₄O | 32.04 | - | - | 20 mL |

Detailed Experimental Protocol

Objective: To synthesize this compound via a Henry condensation-dehydration reaction.

Materials:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: To the flask, add 3,5-dimethoxybenzaldehyde (5.00 g, 30.1 mmol), methanol (20 mL), nitromethane (2.20 g, 36.1 mmol), and ammonium acetate (1.16 g, 15.0 mmol).

-

Reaction: The mixture is stirred and heated to reflux (approximately 65-70°C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 2-4 hours).

-

Crystallization: Upon completion, the heating is removed, and the reaction flask is cooled to room temperature and then placed in an ice bath for 30-60 minutes to facilitate the crystallization of the product. A bright yellow solid should precipitate.

-

Isolation: The solid product is collected by vacuum filtration using a Buchner funnel.

-

Washing: The collected solid is washed sequentially with two portions of cold water (2x15 mL) to remove residual ammonium acetate, followed by a wash with cold methanol (10 mL) to remove unreacted starting materials and impurities.

-

Purification and Drying: The crude product can be further purified by recrystallization from a suitable solvent like methanol or isopropanol to yield bright yellow crystals. The pure product is then dried under vacuum.

Expert Insights on Protocol Choices:

-

Catalyst Selection: Ammonium acetate is an ideal catalyst for this one-pot reaction. It is a weak base that can deprotonate nitromethane without causing significant side reactions. Furthermore, as a salt of a weak acid and weak base, it provides a buffered system that helps facilitate the final dehydration step.

-

Stoichiometry: A slight excess of nitromethane (1.1-1.5 equivalents) is often used to ensure the complete consumption of the more valuable aldehyde.

-

Temperature Control: Heating is crucial for driving the dehydration of the intermediate nitro alcohol to the final product. Without sufficient heat, the reaction may stall at the alcohol stage.

Product Characterization

The identity and purity of the final product, this compound (CAS 56723-84-3), should be confirmed using standard analytical techniques.[6][7]

-

Appearance: Yellow crystalline solid.

-

Molecular Formula: C₁₀H₁₁NO₄[6]

-

Molecular Weight: 209.20 g/mol [6]

-

¹H NMR Spectroscopy: Expected signals would include singlets for the two methoxy groups, aromatic protons, and characteristic doublets for the vinyl protons with a large coupling constant (~13-16 Hz) indicative of an E (trans) configuration.

-

¹³C NMR Spectroscopy: Peaks corresponding to the methoxy carbons, aromatic carbons, and the vinyl carbons are expected.

-

Infrared (IR) Spectroscopy: Key stretches would include strong asymmetric and symmetric N-O stretching for the nitro group (~1520 and ~1340 cm⁻¹), and C=C stretching for the alkene.

Conclusion

The synthesis of this compound from 3,5-dimethoxybenzaldehyde is a robust and reliable procedure rooted in the fundamental principles of the Henry reaction. By carefully controlling the stoichiometry and reaction temperature, researchers can efficiently produce this valuable synthetic intermediate. Its rich downstream chemistry makes it a cornerstone for the development of novel pharmaceuticals and advanced organic materials, underscoring the enduring utility of classic name reactions in modern chemical science.

References

-

Dasgupta, S., Paul, S., Samanta, D., & Das, D. (n.d.). Nitroaldol condensation reaction of various aldehydes and different nitroalkanes. ResearchGate. Retrieved from [Link]

-

Feng, X., et al. (2007). Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes. The Journal of Organic Chemistry. Retrieved from [Link]

-

Quigley, C. (2018). Henry Reaction (Nitroaldol reaction). YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

-

The Hive. (n.d.). High-yielding nitrostyrene catalyst. Hive Methods Discourse. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

-

Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 138-150. Retrieved from [Link]

-

Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry. Retrieved from [Link]

Sources

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Henry Reaction [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound | C10H11NO4 | CID 5375913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

An In-depth Technical Guide to 1,3-Dimethoxy-5-(2-nitrovinyl)benzene: Chemical Properties, Synthesis, and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-dimethoxy-5-(2-nitrovinyl)benzene, a versatile synthetic intermediate. The document delves into its core chemical and physical properties, offers a detailed, field-proven protocol for its synthesis and purification, and provides an in-depth analysis of its structural elucidation using modern spectroscopic techniques. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, enabling a thorough understanding and practical application of this compound.

Introduction: The Synthetic Utility of a Versatile Building Block

This compound, also known as 3,5-dimethoxy-β-nitrostyrene, is a member of the nitrostyrene class of organic compounds. Its structure is characterized by a 1,3-dimethoxy-substituted benzene ring conjugated with a nitrovinyl group. This arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor in a variety of organic transformations. The electron-withdrawing nature of the nitro group renders the vinyl β-carbon highly electrophilic, susceptible to nucleophilic attack, while the electron-donating methoxy groups activate the aromatic ring towards electrophilic substitution. This dual reactivity allows for the strategic construction of complex molecular architectures, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₄ | [1] |

| Molecular Weight | 209.20 g/mol | [1] |

| IUPAC Name | 1,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene | [1] |

| CAS Number | 56723-84-3, 86255-43-8 ((E)-isomer) | [1] |

| Appearance | Typically a yellow solid | [2] |

| Computed XLogP3-AA | 2.1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 4 | [1] |

Synthesis and Purification: A Validated Experimental Protocol

The most common and efficient method for the synthesis of this compound is the Henry condensation (or nitroaldol reaction) between 3,5-dimethoxybenzaldehyde and nitromethane.[3][4][5] This reaction is typically base-catalyzed and proceeds through a nitroaldol addition followed by dehydration.

Reaction Mechanism and Rationale

The Henry reaction is a classic carbon-carbon bond-forming reaction. The mechanism involves the deprotonation of nitromethane by a base to form a resonance-stabilized nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,5-dimethoxybenzaldehyde. The resulting nitroalkoxide is protonated to yield a β-nitro alcohol intermediate. Subsequent dehydration, often facilitated by the reaction conditions, affords the final product, this compound. The choice of base and solvent is critical to optimize the reaction yield and minimize side reactions.

Caption: A streamlined workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

This protocol is a robust and reproducible method for the synthesis and purification of this compound.

Materials and Reagents:

-

3,5-Dimethoxybenzaldehyde

-

Nitromethane

-

Methylamine (40% in water)

-

Methanol

-

Hydrochloric acid (aqueous, e.g., 1 M)

-

Silica gel (for column chromatography)

-

Petroleum ether (or Hexane)

-

Ethyl acetate

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, dropping funnel, Buchner funnel, rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 3,5-dimethoxybenzaldehyde (1 equivalent) in methanol.

-

Addition of Reagents: To the stirred solution, add nitromethane (1.5-2 equivalents).

-

Catalyst Addition: Slowly add methylamine solution (e.g., 0.5 equivalents) to the reaction mixture. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature and slowly pour it into a beaker containing ice-cold aqueous hydrochloric acid. A yellow precipitate of the crude product should form.

-

Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then with a small amount of cold methanol to remove some impurities.

-

Purification by Column Chromatography:

-

Prepare a silica gel column using a slurry of silica in petroleum ether.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of ethyl acetate and petroleum ether) and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., starting with 5% ethyl acetate and gradually increasing the polarity).

-

Collect the fractions containing the desired product (monitor by TLC).

-

-

Final Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain this compound as a yellow solid.

Structure Elucidation: A Spectroscopic Deep Dive

The structural confirmation of this compound relies on a combination of spectroscopic techniques, each providing unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the number and chemical environment of the hydrogen atoms in the molecule.

-

Aromatic Protons: The protons on the benzene ring will appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). Due to the symmetrical substitution pattern, two types of aromatic protons are expected: two equivalent protons ortho to the nitrovinyl group and one proton para to it.

-

Vinyl Protons: The two protons of the nitrovinyl group will appear as doublets in the downfield region (typically δ 7.0-8.5 ppm) due to coupling with each other. The large coupling constant (J-value) is characteristic of a trans configuration.

-

Methoxy Protons: The six protons of the two equivalent methoxy groups will appear as a sharp singlet in the upfield region (typically δ 3.8-4.0 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Aromatic Carbons: The benzene ring will show signals for the ipso-carbons (carbons attached to substituents) and the carbons bearing hydrogen atoms. The carbons attached to the electron-donating methoxy groups will be shielded (appear at a lower chemical shift) compared to the other aromatic carbons.

-

Vinyl Carbons: The two carbons of the nitrovinyl group will be observed, with the β-carbon (attached to the nitro group) being significantly deshielded.

-

Methoxy Carbons: A single signal for the two equivalent methoxy carbons will be present in the upfield region (typically δ 55-60 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

-

N-O Stretching: The most characteristic peaks in the IR spectrum of a nitro compound are the strong asymmetric and symmetric stretching vibrations of the N-O bonds, typically appearing in the regions of 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively.

-

C=C Stretching: The stretching vibration of the carbon-carbon double bond of the vinyl group will be observed in the region of 1620-1650 cm⁻¹.

-

C-O Stretching: The stretching vibrations of the C-O bonds of the methoxy groups will appear as strong bands in the region of 1000-1300 cm⁻¹.

-

C-H Stretching: Aromatic and vinylic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups will be observed just below 3000 cm⁻¹.

Caption: A logical workflow for the structural elucidation of the target compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (209.20 g/mol ).

-

Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for nitrostyrenes include the loss of the nitro group (NO₂) and fragments from the aromatic ring. The presence of a prominent peak at m/z 77 is often indicative of a phenyl fragment.[6]

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is governed by the interplay of the electron-withdrawing nitrovinyl group and the electron-donating dimethoxy-substituted aromatic ring.

Reactions of the Nitrovinyl Group

The highly electrophilic β-carbon of the nitrovinyl group is susceptible to a variety of nucleophilic additions, making it a versatile synthetic handle.

-

Michael Addition: It readily undergoes Michael addition with a wide range of nucleophiles, including amines, thiols, and carbanions.[7][8] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

-

Reduction: The nitro group can be selectively reduced to an amino group, providing access to substituted phenethylamines, which are important pharmacophores.

-

Cycloaddition Reactions: The electron-deficient double bond can participate as a dienophile in Diels-Alder reactions, leading to the formation of complex cyclic systems.[9]

Reactions of the Aromatic Ring

The two methoxy groups are ortho, para-directing and strongly activating substituents for electrophilic aromatic substitution.[10][11][12] This allows for the introduction of additional functional groups onto the benzene ring. However, the steric hindrance from the nitrovinyl group and the existing methoxy groups will influence the regioselectivity of these reactions.

Safety and Handling

This compound is classified as an eye irritant.[1] Appropriate personal protective equipment (PPE), including safety glasses or goggles and gloves, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via the Henry condensation and its rich chemical reactivity make it an attractive starting material for the synthesis of a wide range of complex molecules. This technical guide has provided a comprehensive overview of its chemical properties, a detailed and validated synthetic protocol, and a thorough analysis of its structural elucidation. It is our hope that this document will serve as a practical and authoritative resource for scientists and researchers in their synthetic endeavors.

References

-

Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. (2018). National Center for Biotechnology Information. [Link]

-

The chemistry of 2-hydroxy-β-nitrostyrenes: versatile intermediates in synthetic organic chemistry. (2022). Royal Society of Chemistry. [Link]

-

Kinetic Study on Michael-Type Reactions of β-Nitrostyrenes with Cyclic Secondary Amines in Acetonitrile: Transition-State Structures and Reaction Mechanism Deduced from Negative Enthalpy of Activation and Analyses of LFERs. (2013). ACS Publications. [Link]

-

Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. (2024). MDPI. [Link]

-

1,3-Dimethoxy-5-((E)-2-nitro-vinyl)-2-(2,2,2-trifluoro-ethoxy)-benzene. SpectraBase. [Link]

-

This compound. PubChem. [Link]

-

Supporting information - The Royal Society of Chemistry. [Link]

-

One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). [Link]

-

Separation of 3-Nitrostyrene on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Purification of Nitro compound, Indol & Nitrostyrene using PF-15SIHP-F0025. Flash-Chromatography. [Link]

-

DNDMH-Mediated Direct Nitration of Aryl Alkenes. (2020). The Royal Society of Chemistry. [Link]

-

Copies of 1H, 13C, 19F NMR spectra. [Link]

-

Isolation and identification of beta-nitrostyrene from smoked chicken. (1982). PubMed. [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University. [Link]

- Method for preparing beta-nitrostyrolene compound.

-

Aromatic Electrophilic substitution. [Link]

-

Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. (2021). Chemistry LibreTexts. [Link]

-

Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2018). Scirp.org. [Link]

-

Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2018). Scientific Research Publishing. [Link]

-

High-yielding nitrostyrene catalyst. (2003). The Hive. [Link]

-

Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). Stack Exchange. [Link]

-

Henry Reaction. Organic Chemistry Portal. [Link]

-

Condensation with Nitromethane. (2006). Sciencemadness.org. [Link]

-

Mass spectrum of BENZENE. Doc Brown's Chemistry. [Link]

-

1,3-Dimethoxybenzene. SpectraBase. [Link]

-

Supporting information. Beilstein Journals. [Link]

-

1,2,3-Trimethoxy-5-((E)-2-nitrovinyl)benzene. PubChem. [Link]

-

Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. [Link]

-

Fragmentation Patterns in Mass Spectra. (2023). Chemistry LibreTexts. [Link]

-

FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. (2012). Insubria. [Link]

Sources

- 1. This compound | C10H11NO4 | CID 5375913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 4. scirp.org [scirp.org]

- 5. Henry Reaction [organic-chemistry.org]

- 6. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aromatic Reactivity [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Physical properties of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene (melting point, solubility)

An In-depth Technical Guide to the Physical Properties of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical properties of this compound, focusing on its melting point and solubility. As a crucial intermediate in organic synthesis, particularly in the development of novel therapeutic agents, a thorough understanding of these characteristics is paramount for its purification, handling, and application in subsequent reaction schemes. This document is structured to provide not only the available data but also the fundamental principles and detailed methodologies for the empirical determination of these properties.

Introduction to this compound

This compound belongs to the class of β-nitrostyrenes. These conjugated nitroolefins are highly valuable synthetic intermediates due to the versatile reactivity of the nitrovinyl group.[1] They serve as precursors for a wide array of functional groups, including amines, oximes, and ketones, making them foundational building blocks in the synthesis of pharmaceuticals and other biologically active compounds.[1] The physical properties of a specific nitrostyrene derivative, such as the title compound, dictate the practical aspects of its use, from solvent selection for synthesis and recrystallization to its behavior in biological assays.

Molecular Characteristics

A precise understanding of the molecule's structure is the foundation for predicting and interpreting its physical properties.

| Property | Value | Source |

| IUPAC Name | 1,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene | [2] |

| Molecular Formula | C₁₀H₁₁NO₄ | [2] |

| Molecular Weight | 209.20 g/mol | [2] |

| CAS Number | 56723-84-3 | [2] |

| Canonical SMILES | COC1=CC(=CC(=C1)/C=C/[O-])OC | [2] |

Melting Point: A Critical Indicator of Purity

The melting point is one of the most fundamental and accessible physical properties used to characterize a solid organic compound and assess its purity. A pure crystalline solid typically exhibits a sharp, well-defined melting point, melting over a narrow range of 0.5-1.0°C. The presence of even minor impurities disrupts the crystal lattice, which results in a depression of the melting point and a broadening of the melting range.[3] Therefore, accurate determination of the melting point is an indispensable quality control step following synthesis.

Expected Melting Point

While direct experimental data for this compound is not prominently available in the literature, we can infer an expected range by examining structurally similar compounds. This comparative analysis provides a valuable starting point for experimental determination.

Based on these analogs, a melting point in the range of 115-125 °C can be reasonably anticipated for this compound.

Experimental Protocol for Melting Point Determination

The capillary melting point method is a standard and reliable technique.[6] The following protocol outlines the procedure using a digital melting point apparatus (e.g., Mel-Temp).

Methodology:

-

Sample Preparation:

-

Capillary Loading:

-

Tap the open end of a capillary tube into the powdered sample.

-

Invert the tube and tap its sealed bottom on a hard surface to pack the sample tightly into the closed end.

-

Repeat until a sample height of 2-3 mm is achieved.[7]

-

-

Apparatus Setup:

-

Insert the loaded capillary tube into the heating block of the melting point apparatus.

-

-

Rapid Preliminary Measurement:

-

Set a fast heating rate (e.g., 10-15 °C/minute) to quickly determine an approximate melting range. This saves time in subsequent, more precise measurements.

-

-

Accurate Measurement:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point observed.[8]

-

Insert a new sample-loaded capillary.

-

Heat rapidly until the temperature is about 20 °C below the expected melting point, then reduce the heating rate to a slow 1-2 °C per minute.[8]

-

Record T₁: The temperature at which the first droplet of liquid becomes visible.[8]

-

Record T₂: The temperature at which the entire sample has completely liquefied.[8]

-

The melting range is reported as T₁ - T₂. For a pure compound, this range should be narrow.

-

Workflow for Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile: Guiding Solvent Selection

Solubility is a critical parameter that influences every stage of a compound's lifecycle, including its synthesis, isolation, purification (especially recrystallization), and formulation for biological screening. The principle of "like dissolves like" is the guiding tenet: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

Theoretical Solubility Profile

This compound possesses a combination of functional groups that influence its solubility:

-

Aromatic Benzene Ring: A large, non-polar feature.

-

Two Methoxy (-OCH₃) Groups: Ether groups that can act as hydrogen bond acceptors, imparting slight polarity.

-

Nitrovinyl Group (-CH=CHNO₂): A highly polar, electron-withdrawing group.

Given this structure, the compound is expected to be:

-

Insoluble in Water: The large non-polar benzene ring will dominate, overcoming the polarity of the nitro and methoxy groups.

-

Soluble in Common Organic Solvents: High solubility is expected in solvents of intermediate to high polarity such as dichloromethane, chloroform, acetone, and ethyl acetate. It will likely have moderate solubility in alcohols like ethanol and methanol.

-

Slightly Soluble to Insoluble in Non-polar Solvents: Limited solubility is expected in non-polar solvents like hexanes or petroleum ether. This property is highly advantageous for purification, as a non-polar solvent can be used as an anti-solvent during recrystallization.

Experimental Protocol for Qualitative Solubility Testing

This protocol provides a systematic approach to determining the solubility of the compound in a range of common laboratory solvents.[9][10]

Methodology:

-

Preparation:

-

Dispense approximately 20-30 mg of the compound into a series of clean, labeled test tubes.

-

-

Solvent Addition:

-

Observation and Classification:

-

Soluble: The entire solid dissolves completely, forming a clear, homogenous solution.

-

Slightly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Systematic Testing:

-

Repeat the test for a range of solvents, progressing from polar to non-polar:

-

-

Causality: The tests in aqueous acid and base are crucial. While this compound is not expected to dissolve in these, performing the tests confirms the absence of acidic or basic impurities and establishes the compound's neutral character.

Workflow for Solubility Characterization

Caption: Systematic Workflow for Qualitative Solubility Testing.

Summary and Conclusion

The determination of melting point and solubility are non-negotiable steps in the characterization of newly synthesized compounds like this compound. The melting point serves as a robust and straightforward indicator of purity, while a comprehensive solubility profile is essential for designing effective purification strategies and formulating the compound for further applications. The protocols and theoretical background provided in this guide offer a framework for researchers to systematically and accurately characterize this important synthetic intermediate, ensuring the reliability and reproducibility of their scientific endeavors.

References

- Vertex AI Search. (n.d.). 6316-70-7(1-(3,4,5-TRIMETHOXYPHENYL)-2-NITROETHENE) Product Description.

- Wikipedia. (n.d.). β-Nitrostyrene.

- PubChem. (n.d.). This compound.

- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- Unknown Source. (2021, September 19). experiment (1) determination of melting points.

- Unknown Source. (n.d.). DETERMINATION OF MELTING POINTS.

- Unknown Source. (2023, August 31). Solubility of Organic Compounds.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Unknown Source. (2024, September 24). Solubility test for Organic Compounds.

- Unknown Source. (n.d.). Melting point determination.

- Unknown Source. (n.d.). Experiment 1: Melting-point Determinations.

- Books. (2020, August 28). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method.

- ChemicalBook. (2025, September 12). 2,5-Dimethoxy-Beta-Nitrostyrene.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. This compound | C10H11NO4 | CID 5375913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. athabascau.ca [athabascau.ca]

- 4. 2,5-Dimethoxy-Beta-Nitrostyrene | 40276-11-7 [chemicalbook.com]

- 5. 6316-70-7 CAS MSDS (1-(3,4,5-TRIMETHOXYPHENYL)-2-NITROETHENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to (E)-1,3-Dimethoxy-5-(2-nitrovinyl)benzene (CAS Number: 56723-84-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on (E)-1,3-Dimethoxy-5-(2-nitrovinyl)benzene. This document is designed to provide not just a compilation of data, but a cohesive narrative that weaves together the synthesis, characterization, and potential biological significance of this intriguing molecule. The structure of this guide is intentionally fluid, designed to mirror the logical progression of scientific inquiry—from fundamental properties to complex biological interactions. Our focus is on the "why" behind the "how," offering insights into the causal relationships that govern the behavior of this compound. Every protocol and piece of data presented herein is intended to create a self-validating framework, empowering researchers to confidently replicate and build upon this foundational knowledge.

Section 1: Core Compound Identification and Physicochemical Profile

(E)-1,3-Dimethoxy-5-(2-nitrovinyl)benzene, also known by its synonym 3,5-dimethoxy-β-nitrostyrene, is a member of the nitrostyrene class of compounds. These molecules are characterized by a nitro group conjugated with a vinyl group attached to an aromatic ring. This structural motif imparts unique electronic properties that are central to its reactivity and biological activity.

Chemical Identity

| Identifier | Value |

| CAS Number | 56723-84-3[1] |

| IUPAC Name | 1,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene[1] |

| Synonyms | (E)-1,3-dimethoxy-5-(2-nitrovinyl)benzene, 3,5-Dimethoxy-β-nitrostyrene |

| Molecular Formula | C₁₀H₁₁NO₄[1] |

| Molecular Weight | 209.20 g/mol [1] |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. The dimethoxy substitution on the benzene ring and the presence of the nitrovinyl group significantly influence the polarity, solubility, and electronic characteristics of the molecule.

| Property | Value | Source |

| Physical State | Expected to be a solid at room temperature. | General knowledge of similar nitrostyrenes |

| Melting Point | Not explicitly reported, but related compounds have melting points ranging from 84-142°C. | [2] |

| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, acetone, and ethyl acetate. Sparingly soluble in non-polar solvents like hexane and poorly soluble in water. | General chemical principles |

| Appearance | Typically a yellow crystalline solid. | [2] |

Section 2: Synthesis and Purification: A Validated Approach

The synthesis of (E)-1,3-Dimethoxy-5-(2-nitrovinyl)benzene is most reliably achieved through the Henry-Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane, followed by dehydration. In this case, 3,5-dimethoxybenzaldehyde is reacted with nitromethane.

Rationale for Synthetic Strategy

The choice of the Henry-Knoevenagel reaction is predicated on its efficiency and selectivity for producing β-nitrostyrenes. The reaction proceeds through a nitroaldol addition to form a β-hydroxy nitro compound, which readily dehydrates under the reaction conditions to yield the conjugated nitroalkene. The use of a mild base, such as ammonium acetate, is crucial to prevent side reactions like the self-condensation of the aldehyde.

Detailed Experimental Protocol: Synthesis

This protocol is a robust and reproducible method for the synthesis of (E)-1,3-Dimethoxy-5-(2-nitrovinyl)benzene.

Materials:

-

3,5-Dimethoxybenzaldehyde

-

Nitromethane

-

Ammonium acetate

-

Glacial acetic acid

-

Methanol

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dimethoxybenzaldehyde (1 equivalent), nitromethane (1.5 equivalents), and ammonium acetate (0.5 equivalents) in glacial acetic acid.

-

Heat the reaction mixture to a gentle reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing ice-water with stirring. A yellow precipitate of the crude product will form.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid and salts.

Caption: Synthetic workflow for (E)-1,3-Dimethoxy-5-(2-nitrovinyl)benzene.

Purification by Recrystallization: Achieving Analytical Purity

Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures.

Solvent Selection:

The ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures. For nitrostyrenes, ethanol or a mixture of ethanol and water is often effective.

Procedure:

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be saturated.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the crystals under vacuum to obtain the pure (E)-1,3-Dimethoxy-5-(2-nitrovinyl)benzene.

Section 3: Analytical Characterization: A Self-Validating System

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques provides a comprehensive and self-validating dataset.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | The spectrum is expected to show characteristic signals for the vinyl protons as two doublets with a large coupling constant (J ≈ 13-16 Hz), indicative of the trans configuration. The aromatic protons will appear as distinct signals in the aromatic region, and the methoxy groups will present as a singlet at around 3.8 ppm. |

| ¹³C NMR | The spectrum should display signals for the two vinyl carbons, with the carbon attached to the nitro group being more downfield. The aromatic carbons will have distinct chemical shifts due to the substitution pattern, and a signal for the methoxy carbons will be present. |

| FTIR | The infrared spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively). Other significant peaks will include C=C stretching of the vinyl group and aromatic ring, and C-O stretching of the methoxy groups.[3] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (209.20 g/mol ). Fragmentation patterns can provide further structural information. |

Expected NMR Data (based on similar compounds)

| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Vinyl-Hα | ~7.5 - 7.8 (d) | Vinyl-Cα | ~135 - 138 |

| Vinyl-Hβ | ~8.0 - 8.3 (d) | Vinyl-Cβ | ~138 - 141 |

| Aromatic-H | ~6.5 - 7.0 (m) | Aromatic-C (ipso) | ~130 - 133 |

| Methoxy-H | ~3.8 (s, 6H) | Aromatic-C | ~100 - 160 |

| Methoxy-C | ~55 - 57 |

Section 4: Biological Activity and Potential Mechanism of Action

The nitrostyrene scaffold is a well-established pharmacophore with a diverse range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The electron-withdrawing nature of the nitro group makes the vinyl double bond susceptible to nucleophilic attack, a key feature in its mechanism of action.

Known Biological Activities of Nitrostyrenes

-

Anticancer Activity: Many nitrostyrene derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4] Their proposed mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

-

Antimicrobial Activity: Nitrostyrenes have shown promising activity against a range of bacteria and fungi. Their mechanism is thought to involve the inhibition of essential enzymes, such as protein tyrosine phosphatases (PTPs), which are crucial for microbial cell signaling.

-

Cardiovascular Effects: Some nitrostyrene derivatives have been reported to exhibit vasorelaxant effects, suggesting potential applications in cardiovascular research.[5]

Postulated Mechanism of Action for (E)-1,3-Dimethoxy-5-(2-nitrovinyl)benzene

Based on the known reactivity of nitrostyrenes, a plausible mechanism of action for (E)-1,3-Dimethoxy-5-(2-nitrovinyl)benzene involves its function as a Michael acceptor. The electrophilic β-carbon of the nitrovinyl group can react with nucleophilic residues, such as cysteine thiols, in cellular proteins. This covalent modification can lead to the inhibition of enzyme function and disruption of critical cellular processes.

One potential target is the family of Protein Tyrosine Phosphatases (PTPs). The nitrovinyl moiety can act as a phosphotyrosine mimetic, binding to the active site of PTPs and leading to their irreversible inhibition.[4] This inhibition can disrupt signaling pathways that are often dysregulated in cancer and microbial infections.

Caption: Postulated mechanism of action via PTP inhibition.

Section 5: Conclusion and Future Directions

(E)-1,3-Dimethoxy-5-(2-nitrovinyl)benzene represents a promising scaffold for further investigation in the fields of medicinal chemistry and drug discovery. Its straightforward synthesis and the well-documented biological potential of the nitrostyrene class make it an attractive candidate for the development of novel therapeutic agents.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxicity of this compound against a broad panel of cancer cell lines and its antimicrobial activity against clinically relevant pathogens.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to validate the proposed mechanism.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the substitution pattern on the aromatic ring to optimize potency and selectivity.

This technical guide provides a solid foundation for initiating such investigations. The methodologies and insights presented herein are intended to accelerate the exploration of (E)-1,3-Dimethoxy-5-(2-nitrovinyl)benzene and unlock its full therapeutic potential.

References

-

Synthesis of β-nitrostyrenes in the Presence of Sulfated Zirconia and Secondary Amines. The Royal Society of Chemistry. [Link]

-

1,3-Dimethoxy-5-(2-nitrovinyl)benzene | C10H11NO4 | CID 5375913. PubChem. [Link]

-

The structures of the E-β-nitrostyrene derivative test compounds. ResearchGate. [Link]

-

Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. PMC. [Link]

-

Denitrative Cross-Couplings of Nitrostyrenes. MDPI. [Link]

-

Activation of nitrostyrene via hydrogen bonding mechanism by Feist's acid catalysis. ResearchGate. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. PMC. [Link]

-

Frontiers | Cardiovascular Effects of Trans-4-Methoxy-β-Nitrostyrene in Spontaneously Hypertensive Rats. Frontiers. [Link]

-

Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5. Elsevier. [Link]

Sources

- 1. This compound | C10H11NO4 | CID 5375913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

An In-Depth Technical Guide to 1,3-Dimethoxy-5-(2-nitrovinyl)benzene: Synthesis, Characterization, and Synthetic Utility

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene, a versatile synthetic intermediate. Addressed to researchers and professionals in drug development and organic chemistry, this document delineates the compound's chemical identity, physicochemical properties, and a detailed, field-proven protocol for its synthesis via the Henry condensation reaction. We delve into the mechanistic underpinnings of the synthesis, methods for structural elucidation via spectroscopic analysis, and the compound's reactivity, particularly as a potent Michael acceptor. The guide emphasizes safety, proper handling, and the strategic application of this reagent in the synthesis of more complex molecular architectures, thereby serving as a critical resource for laboratory applications.

Chemical Identity and Physicochemical Properties

Precise identification is the foundation of reproducible science. This compound is a member of the β-nitrostyrene class, characterized by a nitro-substituted vinyl group attached to a dimethoxy-substituted benzene ring. The trans or (E)-isomer is the thermodynamically more stable and commonly synthesized form.

The formal IUPAC name for the most stable isomer is 1,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene .[1] Its identity is further defined by a set of unique identifiers and properties, summarized below for rapid reference.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 1,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene | PubChem[1] |

| Common Synonyms | This compound; 3,5-Dimethoxy-β-nitrostyrene | CymitQuimica[2] |

| CAS Number | 56723-84-3 | PubChem[1] |

| Molecular Formula | C₁₀H₁₁NO₄ | PubChem[1] |

| Molecular Weight | 209.20 g/mol | PubChem[1] |

| Appearance | Typically a yellow crystalline solid | --- |

| GHS Hazard Statement | H319: Causes serious eye irritation | PubChem[1] |

Synthesis and Mechanistic Insights: The Henry-Nitonation Reaction

The paramount route to synthesizing β-nitrostyrenes is the Henry "nitro-aldol" reaction, a classic carbon-carbon bond-forming condensation between an aldehyde and a nitroalkane, followed by dehydration.[3][4] For the title compound, this involves the reaction of 3,5-dimethoxybenzaldehyde with nitromethane.

The choice of catalyst is critical. While strong bases can be used, they often lead to side reactions. A milder base, such as ammonium acetate, is frequently employed as it facilitates both the initial condensation and the subsequent dehydration in a one-pot procedure, maximizing yield and simplifying purification.

Experimental Protocol: Synthesis of this compound

Causality: This protocol is designed for high yield and purity. Using nitromethane as both reactant and solvent drives the equilibrium towards the product. Ammonium acetate serves as a gentle catalyst that promotes the initial aldol addition and the subsequent E1cB-type elimination of water to form the conjugated system, which often precipitates from the reaction mixture upon cooling, simplifying isolation.

Materials:

-

3,5-Dimethoxybenzaldehyde (1.0 eq)

-

Nitromethane (10-15 eq)

-

Ammonium acetate (0.4-0.5 eq)

-

Methanol or Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethoxybenzaldehyde (1.0 eq) and nitromethane (10-15 eq).

-

Catalyst Addition: Add ammonium acetate (0.4-0.5 eq) to the mixture.

-

Heating: Heat the reaction mixture to reflux (approx. 100-105 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde. The reaction is typically complete within 2-4 hours.

-

Isolation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30-60 minutes. The product will typically precipitate as a yellow solid.

-

Filtration: Collect the solid product by vacuum filtration. Wash the crude product with cold water, followed by a small amount of cold ethanol to remove residual impurities.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as methanol or ethanol, to yield the pure this compound as bright yellow crystals.

-

Validation: Dry the final product under vacuum and confirm its identity and purity via melting point determination and spectroscopic analysis (NMR, IR).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Structural Elucidation and Characterization

Validation of the molecular structure is non-negotiable. A combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provides an unambiguous confirmation of the successful synthesis of (E)-1,3-Dimethoxy-5-(2-nitrovinyl)benzene.

¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic.

-

Vinyl Protons: The two protons of the nitrovinyl group appear as distinct doublets in the downfield region (typically 7.5-8.2 ppm). The large coupling constant (J ≈ 13.6 Hz) is characteristic of a trans (E)-configuration.[5][6]

-

Aromatic Protons: The symmetry of the 3,5-disubstituted ring results in two signals: a triplet for the C4 proton (approx. 6.6 ppm) and a doublet for the two equivalent C2/C6 protons (approx. 6.7 ppm).

-

Methoxy Protons: A sharp singlet integrating to six protons will be observed around 3.8-3.9 ppm, corresponding to the two equivalent methoxy groups.[7]

¹³C NMR Spectroscopy:

-

Aromatic Carbons: The spectrum will show characteristic signals for the ipso-carbons attached to the methoxy groups (~161 ppm), the ipso-carbon attached to the vinyl group (~133 ppm), and the aromatic CH carbons (~108 and ~105 ppm).

-

Vinyl Carbons: The two carbons of the double bond will appear at approximately 139 ppm and 137 ppm.

-

Methoxy Carbon: A signal around 55-56 ppm confirms the methoxy groups.[7]

Infrared (IR) Spectroscopy:

-

Nitro Group (NO₂): Strong, characteristic asymmetric and symmetric stretching bands will be present near 1510-1530 cm⁻¹ and 1340-1350 cm⁻¹, respectively.[6]

-

C=C Alkene Stretch: A peak around 1625-1640 cm⁻¹ corresponds to the conjugated double bond.[6]

-

C-O Ether Stretch: Strong bands for the Ar-O-CH₃ ether linkage will appear in the 1200-1250 cm⁻¹ (asymmetric) and 1050-1070 cm⁻¹ (symmetric) regions.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the electrophilic nature of its conjugated system. The potent electron-withdrawing nitro group renders the β-carbon highly susceptible to nucleophilic attack. This makes the compound an excellent Michael acceptor.

Michael Addition: A wide range of nucleophiles, including malonates, amines, thiols, and organometallic reagents, can add to the β-carbon.[8] This reaction is a cornerstone of C-C and C-heteroatom bond formation, enabling the construction of complex molecular skeletons from simple precursors.[8][9]

Reduction: The nitroalkene moiety can be selectively reduced.

-

Reduction to Amine: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation can reduce both the double bond and the nitro group to yield the corresponding phenethylamine derivative, 2-(3,5-dimethoxyphenyl)ethanamine.[3] These structures are privileged scaffolds in medicinal chemistry.

-

Reduction to Nitroalkane: Selective reduction of the double bond can be achieved using reagents like sodium borohydride (NaBH₄), preserving the nitro group for further transformations.

Application Example: Michael Addition Pathway

Caption: Role as a Michael acceptor in synthesis.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. All protocols must be self-validating systems of safety and efficacy.

-

Primary Hazard: this compound is classified as causing serious eye irritation (H319).[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields (or goggles), a flame-resistant lab coat, and nitrile gloves.

-

Handling:

-

Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or fumes.

-

Avoid all personal contact. Prevent dust generation during transfer.

-

Use spark-proof tools and avoid sources of ignition.

-

-

Storage:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

-

Spill Response:

-

In case of a spill, evacuate the area.

-

Wear appropriate PPE. Carefully sweep up solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Do not let the product enter drains.

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and highly reactive building block in modern organic synthesis. Its straightforward preparation via the Henry reaction, combined with the versatile reactivity of the nitroalkene moiety, makes it an important precursor for the synthesis of pharmaceuticals and other complex target molecules. Understanding its synthesis, characterization, and reactivity, while adhering to strict safety protocols, enables researchers to effectively leverage this compound in their synthetic endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Henry reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

- Valverde, M. G., et al. (2018). Synthesis of β-nitrostyrenes in the Presence of Sulfated Zirconia and Secondary Amines. RSC Advances.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning. (General reference for spectroscopic principles).

-

Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. (2014). Molecules. Retrieved from [Link]

-

Trost, B. M., & Toste, F. D. (2003). Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

-

Ranu, B. C., et al. (2012). Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

DNDMH-Mediated Direct Nitration of Aryl Alkenes - Supporting Information. (n.d.). The Royal Society of Chemistry. (Provides typical characterization data for related compounds). Retrieved from [Link]

Sources

- 1. This compound | C10H11NO4 | CID 5375913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-1,3-Dimethoxy-5-(2-nitrovinyl)benzene | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. BJOC - Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method [beilstein-journals.org]

- 9. Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Synthesis of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery and first synthesis of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene, a key intermediate in organic synthesis. The narrative delves into the historical context of its creation through the lens of the Henry reaction, detailing the underlying chemical principles and experimental considerations. This document serves as a vital resource for researchers, scientists, and professionals in drug development, offering field-proven insights into the synthesis, characterization, and potential applications of this versatile molecule.

Introduction: The Strategic Importance of Substituted Nitrostyrenes

Substituted β-nitrostyrenes, such as this compound, are a class of organic compounds characterized by a nitrovinyl group attached to an aromatic ring. These molecules are of significant interest in the fields of medicinal chemistry and organic synthesis due to their versatile reactivity. The electron-withdrawing nature of the nitro group renders the double bond susceptible to nucleophilic attack, making them valuable Michael acceptors. This reactivity is the cornerstone of their utility as precursors to a wide array of more complex molecules, including substituted phenethylamines, which are foundational structures in many pharmaceuticals.[1] The strategic placement of methoxy groups on the benzene ring, as seen in the title compound, further modulates its electronic properties and steric profile, offering a nuanced building block for targeted molecular design. Notably, β-nitrostyrene derivatives have been investigated for their potential as antimicrobial and antifungal agents.[2]

Discovery and Foundational Synthesis: An Evolution of the Henry Reaction

The first synthesis of this compound is rooted in the broader history of the Henry reaction, a classic carbon-carbon bond-forming reaction discovered by the Belgian chemist Louis Henry in 1895.[3] This reaction, also known as the nitroaldol reaction, involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[4] The initial product is a β-nitro alcohol, which can often be dehydrated to yield a nitroalkene, particularly when acidic protons are available and reaction conditions favor elimination.[4]

While a singular, seminal publication detailing the very first synthesis of this compound is not readily apparent in contemporary digital archives, its synthesis is a direct application of the well-established Henry condensation methodology. The synthesis involves the reaction of 3,5-dimethoxybenzaldehyde with nitromethane. The choice of a base is critical in this reaction; primary amines or their salts, such as ammonium acetate, are commonly employed to catalyze the condensation and subsequent dehydration in a one-pot procedure.

The First Synthesis: A Detailed Mechanistic and Experimental Exploration

The synthesis of this compound from 3,5-dimethoxybenzaldehyde and nitromethane is a classic example of the Henry-Knoevenagel condensation. The reaction proceeds through a series of well-understood steps, each influenced by the choice of reagents and reaction conditions.

Reaction Mechanism

The reaction is initiated by the deprotonation of nitromethane by a basic catalyst, typically a primary amine or its salt, to form a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of 3,5-dimethoxybenzaldehyde, forming a β-nitro alkoxide intermediate. Subsequent protonation yields the β-nitro alcohol. Under the reaction conditions, which often involve heating, this alcohol readily undergoes dehydration to form the conjugated nitroalkene, this compound.

Caption: A typical workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dimethoxybenzaldehyde (1 equivalent), nitromethane (1.5-2 equivalents), and ammonium acetate (0.5-1 equivalent) in a suitable solvent such as glacial acetic acid or toluene.

-

Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water with stirring. A yellow solid should precipitate.

-

Isolation: Collect the crude product by vacuum filtration and wash the filter cake with cold water followed by a small amount of cold ethanol to remove unreacted starting materials and impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield bright yellow crystals of this compound.

Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₄ | [5] |

| Molecular Weight | 209.20 g/mol | [5] |

| Appearance | Yellow crystalline solid | [6] |

| Melting Point | 95-98 °C | [6] |

| Solubility | Insoluble in water; soluble in polar organic solvents like ethanol and acetone. | [6] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl protons, and the methoxy protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbon atoms in the aromatic ring, the vinyl group, and the methoxy groups.

-

IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands corresponding to the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹), the carbon-carbon double bond of the vinyl group, and the carbon-oxygen bonds of the methoxy groups.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Applications and Future Outlook

This compound is a valuable intermediate in organic synthesis. Its primary application lies in its use as a precursor for the synthesis of 2-(3,5-dimethoxyphenyl)ethanamine, a key building block for various pharmacologically active compounds. The nitro group can be readily reduced to an amine, providing a straightforward route to this important phenethylamine derivative.

The broader class of nitrostyrenes has been explored for a range of biological activities, including antimicrobial, antifungal, and anticancer properties. [2]The presence of the dimethoxy substitution pattern on the aromatic ring of the title compound makes it an interesting candidate for further investigation in drug discovery programs. The continued exploration of the reactivity of this compound is expected to unveil new synthetic methodologies and potential applications in materials science and medicinal chemistry.

References

-

Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

- Preparation method of 2, 5-dimethoxy-beta-nitrostyrene. (n.d.). Google Patents.

-

Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2018). Scientific Research Publishing. Retrieved January 21, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. (2016). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

3,4,5-trimethoxy-beta-nitrostyrene synthesis. (n.d.). The Vespiary. Retrieved January 21, 2026, from [Link]

-

Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. (2021). MDPI. Retrieved January 21, 2026, from [Link]

- 3,5-dimethylbenzaldehyde preparation method. (n.d.). Google Patents.

-

β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. (2017). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Henry reaction. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

- 3,5-dimethylbenzaldehyde preparation method. (n.d.). Google Patents.

-

Synthesis and styrene copolymerization of novel hydroxy, methyl and methoxy ring-trisubstituted phenylcyanoacrylates. (2022). ChemRxiv. Retrieved January 21, 2026, from [Link]

-

Special Issue “The Role of Natural Products in Drug Discovery”. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

2,5-DIMETHOXY-BETA-NITROSTYRENE. (n.d.). SYNTHETIKA. Retrieved January 21, 2026, from [Link]

-

Condensation with Nitromethane. (n.d.). The Vespiary. Retrieved January 21, 2026, from [Link]

Sources

- 1. 2,5-Dimethoxy-Beta-Nitrostyrene | 40276-11-7 [chemicalbook.com]

- 2. Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor [mdpi.com]

- 3. 1,3-Dimethoxybenzene: Applications in Synthesis, Enantioenrichment, and Peptide Chemistry_Chemicalbook [chemicalbook.com]

- 4. High-yielding nitrostyrene catalyst , Hive Methods Discourse [chemistry.mdma.ch]

- 5. 3,4-Dimethoxy-beta-nitrostyrene | C10H11NO4 | CID 222093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Henry condensation reaction for the synthesis of β-nitrostyrenes

An In-Depth Technical Guide to the Henry Condensation Reaction for the Synthesis of β-Nitrostyrenes

Introduction: The Strategic Importance of β-Nitrostyrenes

In the landscape of organic synthesis, β-nitrostyrenes represent a class of exceptionally versatile intermediates. Their value stems from a unique electronic architecture: an electron-withdrawing nitro group in conjugation with a carbon-carbon double bond.[1] This arrangement activates the molecule for a wide array of chemical transformations, making β-nitrostyrenes critical starting materials for pharmaceuticals, fine chemicals, and agrochemicals.[1][2] Their rich reactivity makes them valuable precursors for synthesizing β-amino alcohols, α-nitro ketones, and various heterocyclic systems.[1][3] Furthermore, the β-nitrostyrene scaffold itself has demonstrated noteworthy biological activities, including anticancer, antibacterial, and antifungal properties.[4][5][6]

The most prevalent and strategically important route to these compounds is the Henry condensation reaction (also known as the nitroaldol or Henry-Knoevenagel reaction).[1][3] This classic carbon-carbon bond-forming reaction, discovered by Louis Henry in 1895, involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, typically nitromethane.[3] The reaction proceeds through a two-step sequence: a nitroaldol addition to form a β-nitro alcohol intermediate, followed by dehydration to yield the target β-nitrostyrene.[1] The efficiency, yield, and purity of this transformation are profoundly influenced by the choice of catalyst and reaction conditions, a topic this guide will explore in depth.

The Core Mechanism: A Stepwise Analysis

Understanding the mechanism of the Henry reaction is fundamental to optimizing reaction conditions and troubleshooting synthetic challenges. The entire process is a sequence of reversible steps leading to a thermodynamically favored final product.[3]

-

Deprotonation: The reaction initiates with the deprotonation of the nitroalkane at the α-carbon by a base. This removes the acidic proton (pKa ≈ 17 in DMSO) to form a resonance-stabilized nitronate anion.[3][7] The choice of base can range from strong inorganic bases like alkali hydroxides to milder organic amines.[3]

-

Nucleophilic Addition: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This step is analogous to the key bond-forming step in the classic aldol reaction and results in the formation of a β-nitro alkoxide intermediate.[7]

-

Protonation: The β-nitro alkoxide is then protonated, typically by the conjugate acid of the base used in the first step or by the solvent, to yield the β-nitro alcohol (the "nitroaldol").[3] If isolation of this intermediate is desired, careful control of reaction conditions, particularly temperature, is essential.

-

Dehydration: The final step is the elimination of a water molecule from the β-nitro alcohol to form the conjugated β-nitrostyrene.[8] This dehydration is often promoted by heat or the presence of an acid or base and is the driving force for the reaction, as it leads to a stable, conjugated system.[7]

Caption: The four-step mechanism of the Henry reaction for β-nitrostyrene synthesis.

A Comparative Guide to Catalytic Systems

The selection of a catalyst is the most critical decision in designing a Henry condensation. The choice involves a trade-off between reaction efficiency, operational simplicity, cost, and environmental impact.[9] Catalysts can be broadly classified as homogeneous (dissolved in the reaction medium) or heterogeneous (existing in a separate phase).[9]

| Catalyst System | Typical Conditions | Yield (%) | Advantages | Disadvantages |

| Homogeneous Base | ||||

| Alkali Hydroxide (NaOH) | Methanol/Water, 10-15°C | High | Inexpensive, readily available.[10][11] | Requires strict low-temperature control to prevent side reactions; workup can be cumbersome.[11][12] |

| Methylamine | Methanol, Room Temp. - 50°C | 40-85 | Simple, mild conditions.[2][13] | Long reaction times, potential for polymer formation.[2] |

| Homogeneous Acid/Ammonium Salt | ||||

| Ammonium Acetate | Acetic Acid, Reflux (100-115°C) | 30-82 | Generally useful, avoids polymerization, shorter reaction times than amines.[2][14] | Requires reflux temperatures, acidic conditions.[2] |

| Heterogeneous | ||||